

Technical Guide: FT-IR and Mass Spectrometry Analysis of 2-Hydroxy-6-nitrobenzaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

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This technical guide provides a detailed analysis of **2-Hydroxy-6-nitrobenzaldehyde** using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for **2-Hydroxy-6-nitrobenzaldehyde** in public databases, this guide leverages data from its isomers and related compounds to predict and interpret its spectral characteristics.

Introduction

2-Hydroxy-6-nitrobenzaldehyde ($C_7H_5NO_4$, Molar Mass: 167.12 g/mol) is an aromatic compound of interest in various fields of chemical synthesis and pharmaceutical development. [1] Accurate structural elucidation and purity assessment are critical for its application. This guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of **2-Hydroxy-6-nitrobenzaldehyde** is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a nitro (-NO₂) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong basis for these predictions.

Table 1: Predicted FT-IR Peak Assignments for **2-Hydroxy-6-nitrobenzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400 - 3200	Broad	O-H stretch	Hydroxyl (-OH)
3100 - 3000	Medium	C-H stretch	Aromatic Ring
2900 - 2800	Weak	C-H stretch	Aldehyde (-CHO)
1710 - 1680	Strong	C=O stretch	Aldehyde (-CHO)
1600 - 1580	Medium	C=C stretch	Aromatic Ring
1550 - 1520	Strong	Asymmetric N-O stretch	Nitro (-NO ₂)
1480 - 1450	Medium	C=C stretch	Aromatic Ring
1360 - 1330	Strong	Symmetric N-O stretch	Nitro (-NO ₂)
1300 - 1200	Medium	In-plane O-H bend	Hydroxyl (-OH)
900 - 675	Medium-Weak	Out-of-plane C-H bend	Aromatic Ring

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the physical state of the sample.

Predicted Mass Spectrometry Analysis

The mass spectrum of **2-Hydroxy-6-nitrobenzaldehyde** is anticipated to show a prominent molecular ion peak (M⁺) at m/z 167, corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for **2-Hydroxy-6-nitrobenzaldehyde**

m/z Value	Proposed Fragment Ion	Interpretation
167	$[C_7H_5NO_4]^+$	Molecular Ion (M^+)
166	$[C_7H_4NO_4]^+$	Loss of a hydrogen atom ($M-1$) from the aldehyde or hydroxyl group.
138	$[C_7H_4NO_3]^+$	Loss of the formyl radical (-CHO) ($M-29$).
137	$[C_7H_5O_3]^+$	Loss of the nitro group (-NO ₂).
121	$[C_7H_5O_2]^+$	Loss of a nitro group (-NO ₂) and a hydrogen atom.
108	$[C_6H_4O_2]^+$	Subsequent fragmentation of the aromatic ring.
93	$[C_6H_5O]^+$	Further fragmentation and rearrangement.
77	$[C_6H_5]^+$	Phenyl cation, indicative of an aromatic compound.

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of **2-Hydroxy-6-nitrobenzaldehyde**. These should be adapted based on the specific instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid **2-Hydroxy-6-nitrobenzaldehyde**.

Method: Attenuated Total Reflectance (ATR)

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

- Sample Preparation: Place a small amount of the solid **2-Hydroxy-6-nitrobenzaldehyde** powder onto the ATR crystal, ensuring complete coverage.
- Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

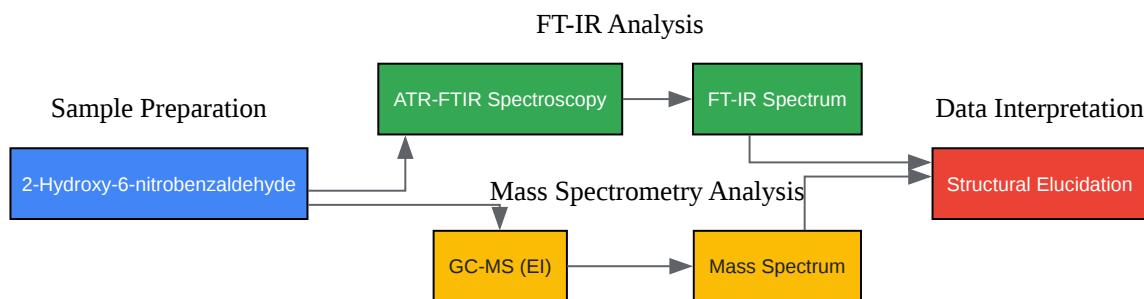
Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

- Sample Preparation: Prepare a dilute solution of **2-Hydroxy-6-nitrobenzaldehyde** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- GC Separation: Inject the sample solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven temperature program should be optimized to ensure good separation and peak shape. A typical program might start at 50°C and ramp to 250°C.
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of **2-Hydroxy-6-nitrobenzaldehyde**.

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Caption: Experimental workflow for the spectroscopic analysis of **2-Hydroxy-6-nitrobenzaldehyde**.

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References

- 1. 2-Hydroxy-6-nitrobenzaldehyde | C7H5NO4 | CID 10953909 - PubChem [pubchem.ncbi.nlm.nih.gov]
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